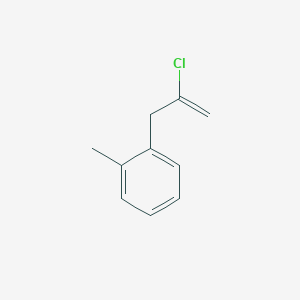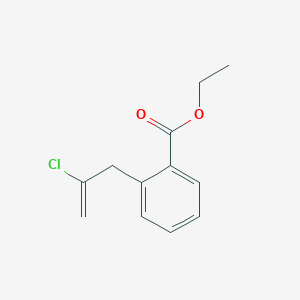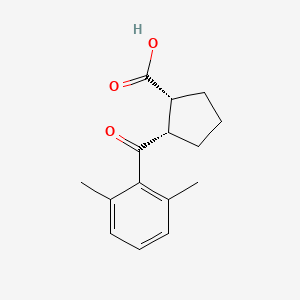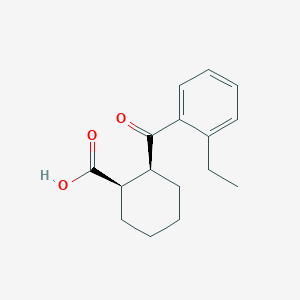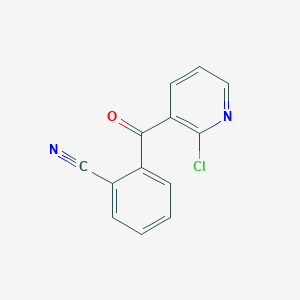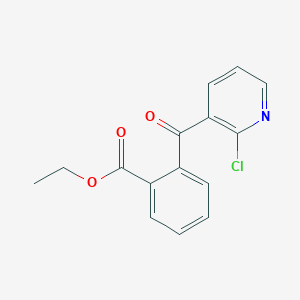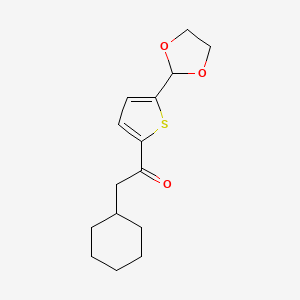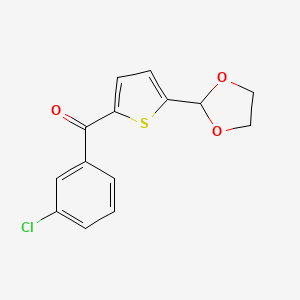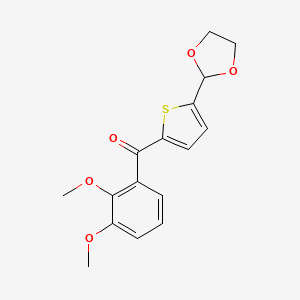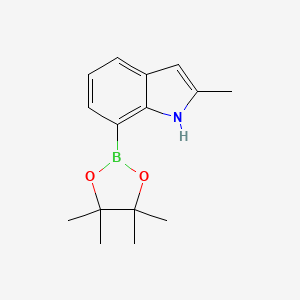
2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol
Übersicht
Beschreibung
“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the molecular formula C16H24BNO2 . It has an average mass of 273.178 Da and a monoisotopic mass of 273.190002 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indole ring substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7-position .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.7±3.0 kJ/mol, and it has a flash point of 177.9±27.9 °C . The compound has a refractive index of 1.533, a molar refractivity of 79.8±0.4 cm3, and a molar volume of 257.3±5.0 cm3 .
Wirkmechanismus
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is based on its unique chemical structure. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole contains a boron atom that can form a stable complex with the indole ring. This complex results in a highly fluorescent molecule that can be excited with visible light. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can also undergo a photo-induced electron transfer (PET) process, which results in a change in its fluorescence properties. This property can be used for sensing and imaging purposes.
Biochemical and Physiological Effects:
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been shown to have minimal toxicity and does not affect cellular viability or proliferation. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can selectively bind to proteins and nucleic acids, allowing for the detection and visualization of these molecules in living cells. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has also been shown to have a high sensitivity and specificity for ROS and other small molecules in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several advantages for lab experiments. It is a highly fluorescent molecule that can be easily detected and imaged in living cells. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a high sensitivity and specificity for ROS and other small molecules, making it a useful tool for studying oxidative stress and other cellular processes. However, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has some limitations, including its relatively low solubility in aqueous solutions and its potential for nonspecific binding to cellular components.
Zukünftige Richtungen
There are several future directions for 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole research. One area of interest is the development of new 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole derivatives with improved properties, such as increased solubility and specificity for certain cellular components. Another area of interest is the application of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole for in vivo imaging and sensing. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has the potential to be used for noninvasive imaging of biological systems, such as tumors and other disease states. 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can also be used for the development of new diagnostic and therapeutic agents. Overall, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a promising tool for scientific research with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei Suzuki-Kupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese von Pharmazeutika, Polymeren und komplexen organischen Molekülen. Die Boronsäureestergruppe in dieser Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit halogenhaltigen organischen Substraten, was zur Bildung von Biarylstrukturen führt, die in vielen pharmazeutisch wirksamen Stoffen als Kernkomponenten fungieren.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als vielseitiges Zwischenprodukt für die Entwicklung neuer Medikamente . Sein Indolkern ist ein häufig vorkommendes Motiv in Naturstoffen und Medikamenten, was ihn zu einem idealen Gerüst für die Wirkstoffforschung macht. Forscher können den Indolring modifizieren, um Derivate mit potentiellen biologischen Aktivitäten zu erzeugen, wie z. B. Kinaseinhibitoren oder Serotoninrezeptormodulatoren.
Materialwissenschaft
Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Leuchtdioden (OLEDs) . Die Indol-Einheit kann Teil des konjugierten Systems sein, das den Elektronentransport erleichtert, eine wichtige Eigenschaft für die effiziente Funktion von OLEDs. Durch die Einarbeitung dieser Verbindung in Polymere oder kleine Moleküle können Wissenschaftler die photophysikalischen Eigenschaften von Materialien verbessern, die in elektronischen Displays verwendet werden.
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie kann diese Verbindung zur Synthese neuer Agrochemikalien eingesetzt werden . Das Indolringsystem ist bekannt für seine Rolle bei der Pflanzenwachstumsregulation, und Derivate dieser Verbindung könnten zur Entwicklung neuer Herbizide oder Pestizide führen. Seine Boronsäureesterfunktionalität ermöglicht eine einfache Modifikation und ermöglicht so die Erzeugung von Verbindungen mit spezifischen Aktivitäten gegen landwirtschaftliche Schädlinge.
Chemische Biologie
Chemische Biologen verwenden diese Verbindung als Werkzeug, um biologische Prozesse zu verstehen . Durch die Markierung von Biomolekülen mit dem Boronsäureester können Forscher die Bewegung und Wechselwirkungen dieser Moleküle innerhalb von Zellen verfolgen. Dies ist besonders nützlich bei der Untersuchung von Protein-Protein-Wechselwirkungen, Enzymfunktionen und Signaltransduktionswegen.
Umweltchemie
Schließlich untersuchen Forscher in der Umweltchemie die Verwendung dieser Verbindung bei der Detektion und Entfernung von Schadstoffen . Der Boronsäureester kann selektiv an bestimmte Umweltgifte binden und so deren Abfang und Analyse erleichtern. Diese Eigenschaft ist vorteilhaft bei der Entwicklung von Sensoren und Filtersystemen zur Wasser- und Bodenreinigung.
Eigenschaften
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-11-7-6-8-12(13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLLSNSEZXGVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648074 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919119-59-8 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



